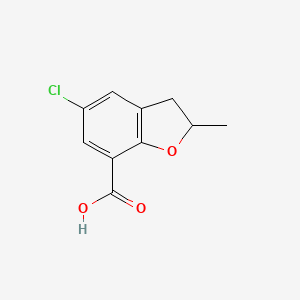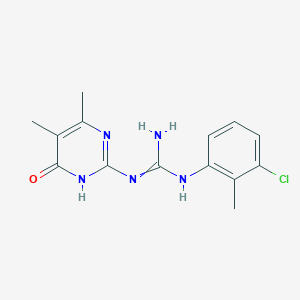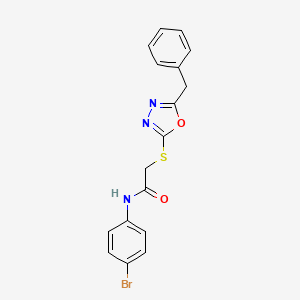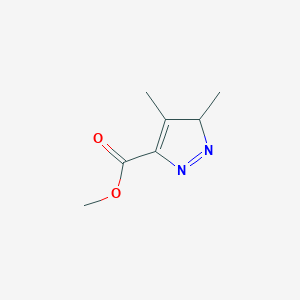![molecular formula C27H19Cl2N3O2S B11773921 3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)
3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2,3-diclorofenil)-6-(4-metoxifenil)-4-feniltieno[2,3-b]piridina-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las tienopiridinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tieno[2,3-b]piridina sustituido con varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-amino-N-(2,3-diclorofenil)-6-(4-metoxifenil)-4-feniltieno[2,3-b]piridina-2-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de tieno[2,3-b]piridina, seguido por la introducción de los grupos amino, diclorofenil, metoxifenil y fenil a través de diversas reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen compuestos halogenados, aminas y reactivos organometálicos. Las condiciones de reacción a menudo requieren el uso de catalizadores, disolventes y temperaturas controladas para garantizar el rendimiento y la pureza del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para lograr mayores rendimientos y rentabilidad. El uso de reactores de flujo continuo y sistemas de síntesis automatizados también puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-amino-N-(2,3-diclorofenil)-6-(4-metoxifenil)-4-feniltieno[2,3-b]piridina-2-carboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para eliminar grupos que contienen oxígeno o reducir dobles enlaces.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila para reemplazar grupos funcionales específicos por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio), y varios nucleófilos y electrófilos. Las condiciones de reacción a menudo implican el uso de disolventes, catalizadores y temperaturas controladas para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, como grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
3-amino-N-(2,3-diclorofenil)-6-(4-metoxifenil)-4-feniltieno[2,3-b]piridina-2-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, como el cáncer y las afecciones inflamatorias.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales o como precursor para otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-amino-N-(2,3-diclorofenil)-6-(4-metoxifenil)-4-feniltieno[2,3-b]piridina-2-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y desencadenando vías de señalización aguas abajo. Los objetivos moleculares y las vías exactas involucrados dependen del contexto biológico específico y las características estructurales del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3-amino-N-(2,3-diclorofenil)-5-(2-metoxifenil)imino-2H-tiofeno-2,4-dicarboxamida: Un derivado estructural con grupos funcionales similares pero con una estructura central diferente.
Otras tienopiridinas: Compuestos con un núcleo de tienopiridina pero con sustituyentes variables.
Unicidad
3-amino-N-(2,3-diclorofenil)-6-(4-metoxifenil)-4-feniltieno[2,3-b]piridina-2-carboxamida es única debido a su combinación específica de grupos funcionales y el núcleo de tieno[2,3-b]piridina.
Propiedades
Fórmula molecular |
C27H19Cl2N3O2S |
|---|---|
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H19Cl2N3O2S/c1-34-17-12-10-16(11-13-17)21-14-18(15-6-3-2-4-7-15)22-24(30)25(35-27(22)32-21)26(33)31-20-9-5-8-19(28)23(20)29/h2-14H,30H2,1H3,(H,31,33) |
Clave InChI |
SYNNTXUIFMDQFS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)

![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)


![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)




![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

